ETHYL 4-METHYL-2-[{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}(PROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-METHYL-2-[{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}(PROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that features a thiazole ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-METHYL-2-[{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}(PROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Formation of the thiazole ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the pyrazole and thiazole rings: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology Medicine : The compound may be investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. Industry : It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}(PROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}(PROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE: is similar to other thiazole and pyrazole derivatives.
This compound: shares structural similarities with compounds used in medicinal chemistry for their anti-inflammatory and anti-cancer properties.
Uniqueness: The presence of both a thiazole and a pyrazole ring, along with a trifluoromethyl group, makes this compound unique. These structural features contribute to its potential bioactivity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-propylamino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c1-5-7-23(16-21-11(4)14(28-16)15(26)27-6-2)13(25)9-24-10(3)8-12(22-24)17(18,19)20/h8H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUVDOFIQOMPNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)CN2C(=CC(=N2)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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